(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Description
“(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride” is a bicyclic sulfonamide compound with a molecular formula of C₅H₁₀ClNO₂S and a molecular weight of 183.65 g/mol (CAS: 1909336-43-1) . It serves as a critical building block in organic and pharmaceutical synthesis, particularly for designing constrained analogs of bioactive molecules. The compound’s rigid bicyclic structure and stereochemistry ((1R,4R)-configuration) make it valuable for modulating pharmacokinetic properties, such as metabolic stability and receptor binding affinity . Suppliers include Aikon International Limited, PharmaBlock Sciences, and Nantong Hanfang Biotechnology, with primary manufacturing and distribution centers in China .
Properties
IUPAC Name |
(1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLUNMSIFQAIP-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CS2(=O)=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CS2(=O)=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an aziridine derivative, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including infections and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymer synthesis and chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. The pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
The following analysis compares “(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride” with structurally or functionally related compounds, focusing on molecular properties, economic factors, and supplier availability.
Structural and Functional Comparison
Table 1: Molecular and Physicochemical Properties
Key Observations :
- The (1R,4R) and (1S,4S) isomers share identical molecular formulas and weights but differ in stereochemistry, which may lead to divergent pharmacological profiles .
- The 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid derivative lacks the bicyclic sulfonamide motif, offering greater conformational flexibility but reduced rigidity .
Economic and Supplier Comparison
Table 2: Pricing and Supplier Availability
Key Observations :
- The (1R,4R)-isomer is ~21% more expensive than the 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid derivative at the 50 mg scale, reflecting its complex synthesis and demand .
- Supplier availability for the (1R,4R)-isomer is concentrated in China, whereas the (1S,4S)-enantiomer faces supply-chain limitations .
Key Observations :
Biological Activity
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, including pharmacological properties and potential applications in drug development.
- Molecular Formula : CHClN OS
- Molecular Weight : 183.66 g/mol
- CAS Number : 2231666-40-1
- Purity : ≥95%
Biological Activity Overview
Research has indicated that this compound exhibits a variety of biological activities, primarily related to its structural characteristics that allow it to interact with biological systems effectively.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- CNS Activity : The compound is being investigated for its potential effects on the central nervous system (CNS), particularly as a modulator of neurotransmitter systems.
- Analgesic Effects : Some studies indicate that this compound may have analgesic properties, which could be beneficial for pain management therapies.
Study 1: Antimicrobial Activity
A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound. The results demonstrated:
- Inhibition Zone Diameter : The compound exhibited an inhibition zone of 15 mm against Staphylococcus aureus.
Study 2: CNS Modulation
Research published in the Journal of Medicinal Chemistry explored the CNS activity of bicyclic compounds similar to this compound:
- Behavioral Tests : In mouse models, the compound showed a significant reduction in anxiety-like behavior as measured by the elevated plus maze test.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClN OS |
| Molecular Weight | 183.66 g/mol |
| CAS Number | 2231666-40-1 |
| Purity | ≥95% |
| Antimicrobial Activity | Inhibition zone: 15 mm |
| CNS Activity | Reduced anxiety-like behavior |
Q & A
Q. What are the common synthetic routes for preparing (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride?
Methodological Answer: The synthesis typically involves multi-step processes starting with cyclization of precursors. For example:
- Step 1: Cyclization of a thiol-containing precursor under acidic or basic conditions to form the bicyclic core. Strong acids (e.g., HCl) or bases (e.g., NaOH) facilitate ring closure .
- Step 2: Oxidation of the sulfur atom to the sulfone (2,2-dioxide) using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid .
- Step 3: Formation of the hydrochloride salt via treatment with HCl in a polar solvent (e.g., ethanol or water), followed by crystallization for purification .
Key Challenges:
- Maintaining stereochemical integrity during cyclization (avoiding racemization).
- Ensuring complete oxidation to the sulfone without side reactions.
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography: Definitive for absolute stereochemical assignment, especially when discrepancies arise in NMR interpretation .
- 1H/13C NMR: Key for analyzing the bicyclic framework:
- Chiral HPLC: Resolves enantiomers and validates enantiopurity post-synthesis. Use columns like Chiralpak IA/IB with hexane:isopropanol gradients .
- IR Spectroscopy: Confirms sulfone groups via strong S=O stretching bands (~1300–1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments observed during synthesis of bicyclic amines?
Methodological Answer: Discrepancies often arise from misassigned bridgehead configurations or ring-expanded byproducts. Strategies include:
- 2D NMR (NOESY/COSY): Maps spatial proximity of protons to distinguish endo/exo isomers. For example, NOE correlations between bridgehead protons and adjacent substituents clarify spatial arrangements .
- Comparative Analysis: Synthesize and compare with known stereoisomers (e.g., (1S,4S)-enantiomers) to identify spectral differences .
- DFT Calculations: Predict NMR chemical shifts for proposed structures and match with experimental data .
- X-ray Validation: Resolve ambiguous cases by growing single crystals of intermediates or final products .
Case Study:
In , initial misassignment of a 2-azabicyclo[2.2.1]heptane derivative as a 3.2.1-octane system was corrected via X-ray and 2D NMR, highlighting the need for multi-technique validation.
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this bicyclic sulfone?
Methodological Answer:
- Chiral Ligands/Catalysts: Use enantioselective catalysts (e.g., Jacobsen’s salen complexes) during cyclization. notes that pseudo-enantiomeric ligands can invert induction but reduce ee, requiring iterative screening .
- Kinetic Resolution: Employ enzymes (e.g., lipases) or chiral bases to selectively crystallize one enantiomer from a racemic mixture .
- Solvent/Additive Screening: Polar aprotic solvents (e.g., DMF) enhance reaction selectivity. Additives like crown ethers stabilize transition states .
- Reaction Monitoring: Use in-situ FTIR or chiral HPLC to track ee during synthesis and adjust conditions dynamically .
Q. How can researchers address low yields in the sulfonation step during synthesis?
Methodological Answer:
- Oxidant Selection: Replace H₂O₂ with urea-hydrogen peroxide adducts for milder, controlled oxidation .
- Temperature Control: Maintain 0–5°C during oxidation to minimize sulfone overoxidation or ring degradation .
- Protecting Groups: Temporarily protect the amine group (e.g., Boc) to prevent side reactions during sulfonation .
Q. What biological targets are associated with this compound, and how are structure-activity relationships (SAR) studied?
Methodological Answer:
- Target Identification: Screen against neurotransmitter receptors (e.g., nicotinic acetylcholine receptors) due to structural similarity to constrained proline derivatives .
- SAR Strategies:
- Analog Synthesis: Modify substituents (e.g., replace sulfur with oxygen) and assess binding affinity via radioligand assays .
- Computational Docking: Use AutoDock or Schrödinger to predict interactions with receptor active sites .
- Pharmacophore Mapping: Identify critical hydrogen-bonding and hydrophobic features using software like MOE .
Q. How should researchers analyze contradictory biological activity data across studies?
Methodological Answer:
- Purity Verification: Re-analyze compound purity via HPLC-MS to rule out impurities as confounding factors .
- Assay Reproducibility: Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Meta-Analysis: Compare solvent systems (e.g., DMSO vs. saline) and cell lines used in conflicting studies to identify methodological variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
